molecular formula C9H9Cl2NO2 B053210 Alanine 2,6-dichlorophenyl ester CAS No. 113366-34-0

Alanine 2,6-dichlorophenyl ester

Cat. No. B053210
M. Wt: 234.08 g/mol
InChI Key: BXBXTVCNKHUTGH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine 2,6-dichlorophenyl ester is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of alanine, an amino acid that is commonly found in proteins. The 2,6-dichlorophenyl ester group is a functional group that can modify the properties of alanine and make it useful for specific applications.

Mechanism Of Action

The mechanism of action of alanine 2,6-dichlorophenyl ester is related to its ability to modify specific amino acids in a protein. This modification can alter the properties of the protein and affect its function. For example, alanine 2,6-dichlorophenyl ester can modify the amino acid cysteine to create a thioester bond, which can be used to study protein-protein interactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of alanine 2,6-dichlorophenyl ester are dependent on the specific amino acids that are modified. For example, modification of cysteine can affect protein-protein interactions, while modification of lysine can affect protein-DNA interactions.

Advantages And Limitations For Lab Experiments

One advantage of using alanine 2,6-dichlorophenyl ester in lab experiments is its ability to modify specific amino acids in a protein. This can provide insight into the function of the protein and its interactions with other molecules. However, one limitation of using this compound is that it can only modify specific amino acids, which may limit its usefulness for certain applications.

Future Directions

There are several future directions for research involving alanine 2,6-dichlorophenyl ester. One potential direction is to study the effects of this compound on specific proteins and their interactions with other molecules. Another direction is to develop new methods for synthesizing and modifying this compound, which could expand its usefulness for scientific research. Additionally, further research could explore the potential applications of this compound in fields such as drug discovery and biotechnology.

Synthesis Methods

The synthesis of alanine 2,6-dichlorophenyl ester can be achieved through a variety of methods. One common method involves the reaction of alanine with 2,6-dichlorophenyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of alanine 2,6-dichlorophenyl ester and hydrogen chloride gas.

Scientific Research Applications

Alanine 2,6-dichlorophenyl ester has been used in a variety of scientific research applications. One potential application is as a tool for studying protein structure and function. This compound can be used to modify specific amino acids in a protein and study the effects of these modifications on protein function.

properties

CAS RN

113366-34-0

Product Name

Alanine 2,6-dichlorophenyl ester

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(2,6-dichlorophenyl) (2S)-2-aminopropanoate

InChI

InChI=1S/C9H9Cl2NO2/c1-5(12)9(13)14-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3/t5-/m0/s1

InChI Key

BXBXTVCNKHUTGH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C=CC=C1Cl)Cl)N

SMILES

CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N

Canonical SMILES

CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N

synonyms

Ala-2,6-DPE
alanine 2,6-dichlorophenyl este

Origin of Product

United States

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